5-Amino-3-iodo-pyridin-2-ol hydrochloride 5-Amino-3-iodo-pyridin-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581394
InChI: InChI=1S/C5H5IN2O.ClH/c6-4-1-3(7)2-8-5(4)9;/h1-2H,7H2,(H,8,9);1H
SMILES: C1=C(C(=O)NC=C1N)I.Cl
Molecular Formula: C5H6ClIN2O
Molecular Weight: 272.47 g/mol

5-Amino-3-iodo-pyridin-2-ol hydrochloride

CAS No.:

Cat. No.: VC13581394

Molecular Formula: C5H6ClIN2O

Molecular Weight: 272.47 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-iodo-pyridin-2-ol hydrochloride -

Specification

Molecular Formula C5H6ClIN2O
Molecular Weight 272.47 g/mol
IUPAC Name 5-amino-3-iodo-1H-pyridin-2-one;hydrochloride
Standard InChI InChI=1S/C5H5IN2O.ClH/c6-4-1-3(7)2-8-5(4)9;/h1-2H,7H2,(H,8,9);1H
Standard InChI Key RLQPWQIUDDDMFJ-UHFFFAOYSA-N
SMILES C1=C(C(=O)NC=C1N)I.Cl
Canonical SMILES C1=C(C(=O)NC=C1N)I.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is a hydrochloride salt of 5-amino-3-iodo-pyridin-2-ol, featuring a pyridine core with three functional groups:

  • Amino (-NH₂) at position 5

  • Iodo (-I) at position 3

  • Hydroxyl (-OH) at position 2

Key Molecular Data

PropertyValueSource
Molecular FormulaC₅H₆ClIN₂O
Molecular Weight272.47 g/mol
CAS Number1951439-52-3
IUPAC Name5-amino-3-iodopyridin-2-ol hydrochloride
Exact Mass271.94 g/mol (neutral form)

Spectral Data

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 6.5–8.0 ppm) and NH₂/OH groups (broad signals at δ 4.5–5.5 ppm) .

  • IR: Stretching vibrations for N-H (3350 cm⁻¹), O-H (3200 cm⁻¹), and C-I (550 cm⁻¹) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via halogenation and protection/deprotection strategies:

Route 1: Direct Iodination

  • Starting Material: 5-Amino-pyridin-2-ol.

  • Iodination: Electrophilic substitution using iodine monochloride (ICl) in acetic acid .

  • Salt Formation: Treatment with HCl to yield the hydrochloride salt .

Route 2: Functional Group Interconversion

  • Halogen Exchange: 5-Amino-3-bromo-pyridin-2-ol undergoes iodide substitution via Ullmann-type coupling with CuI .

  • Yield: ~70–85% under optimized conditions .

Optimization Challenges:

  • Competing side reactions (e.g., dehalogenation) require inert atmospheres .

  • Hydroxyl group protection (e.g., benzylation) improves regioselectivity .

Physicochemical Properties

Stability and Solubility

PropertyValueSource
Melting PointDecomposes above 200°C
Solubility15–20 mg/mL in water
LogP (Partition Coefficient)2.34 (neutral form)

Reactivity Profile

  • Nucleophilic Sites: Amino (-NH₂) and hydroxyl (-OH) groups participate in alkylation/acylation .

  • Electrophilic Substitution: Iodo substituent enables Suzuki-Miyaura cross-coupling.

Applications in Pharmaceutical Chemistry

Drug Intermediate

  • Antiviral Agents: Serves as a precursor for imidazo[1,2-a]pyridines with activity against herpes simplex virus .

  • Kinase Inhibitors: Functionalization at position 3 enhances selectivity for p38α MAP kinase .

Agrochemistry

  • Herbicide Synthons: Iodo group facilitates coupling with triazine motifs .

Risk FactorPrecautionary MeasureSource
Skin/IrritationUse nitrile gloves; wash immediately
Inhalation RiskOperate in fume hood
Environmental ToxicityAvoid discharge into waterways

Recent Advancements and Future Directions

Biocatalytic Hydroxylation

  • Microbial Systems: Burkholderia sp. MAK1 achieves regioselective hydroxylation of pyridines, offering a green synthesis alternative .

Targeted Drug Delivery

  • Prodrug Design: Phosphonate derivatives improve bioavailability for CNS applications .

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